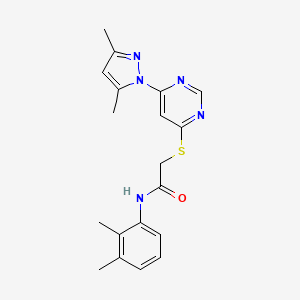
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5OS and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N5OS, with a molecular weight of approximately 347.44 g/mol. The structure comprises a thioether linkage between a pyrimidine derivative and an acetamide moiety, which is crucial for its biological activity.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazines and β-diketones.
- Pyrimidine Core Construction : Amination reactions with halogenated pyrimidines are used.
- Coupling Reactions : The final product is formed by coupling the pyrazole and pyrimidine cores with the acetamide moiety.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives with modifications on the pyrimidine ring showed promising results against various cancer cell lines, including breast and lung cancers. The IC50 values for these compounds often ranged from 27.6 µM to over 50 µM depending on the substituents present on the aromatic rings .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 31.25 µg/mL for certain analogues, indicating strong antibacterial potential .
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects. It was found to inhibit the human adenosine A1 receptor with a Ki value of 150 nM, suggesting its potential as a neuroprotective agent . This receptor is crucial in mediating various neurological functions, making it a target for drugs aimed at treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The SAR studies have revealed that:
- Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance anticancer activity.
- Ring Modifications : Alterations in the pyrazole and pyrimidine rings significantly affect biological activity, indicating that specific functional groups are essential for optimal interaction with biological targets .
Case Studies
- Anticancer Evaluation : A study involving various derivatives of the compound showed that those with halogen substitutions exhibited enhanced cytotoxicity against MDA-MB-231 cells (IC50 = 27.6 μM). This suggests that strategic modifications can lead to more potent anticancer agents .
- Antibacterial Studies : In a comparative analysis of thiazole-linked compounds, several derivatives demonstrated superior antibacterial activity compared to standard antibiotics like ampicillin . This highlights the potential of such compounds in addressing antibiotic resistance.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-12-6-5-7-16(15(12)4)22-18(25)10-26-19-9-17(20-11-21-19)24-14(3)8-13(2)23-24/h5-9,11H,10H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEFWTJDVSCYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














